molecular formula C8H16N2O2S B1400163 1-(Cyclopropanesulfonyl)-3-methylpiperazine CAS No. 1477644-37-3

1-(Cyclopropanesulfonyl)-3-methylpiperazine

Cat. No.: B1400163
CAS No.: 1477644-37-3
M. Wt: 204.29 g/mol
InChI Key: HGZFARXELQZEDC-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-3-methylpiperazine is a piperazine derivative featuring a cyclopropanesulfonyl group at the 1-position and a methyl substituent at the 3-position of the piperazine ring. Piperazine derivatives with sulfonyl and alkyl substituents are widely explored in medicinal chemistry for their ability to modulate pharmacokinetic properties, enhance target selectivity, and improve metabolic stability. For example, sulfonamide-containing piperazines are known to interact with kinase ATP-binding pockets (e.g., PAK4, PI3K) and serotonin receptors . The cyclopropane ring may confer rigidity and influence lipophilicity, while the 3-methyl group can act as a steric handle to optimize binding interactions .

Properties

IUPAC Name

1-cyclopropylsulfonyl-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c1-7-6-10(5-4-9-7)13(11,12)8-2-3-8/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZFARXELQZEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropanesulfonyl)-3-methylpiperazine can be synthesized through a multi-step process involving the reaction of cyclopropanesulfonyl chloride with 3-methylpiperazine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanesulfonyl)-3-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized further to form sulfonic acids.

    Reduction: The compound can be reduced to form sulfides or thiols.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-3-methylpiperazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-3-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl-Substituted Piperazines

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine (iso-H-7)
  • Structure: 3-methylpiperazine with a 5-isoquinolinesulfonyl group at position 1.
  • Activity : Induces apoptosis in human neuroblastoma cells (SH-SY5Y) and modulates protein kinase C (PKC) activity .
  • Comparison: Unlike 1-(cyclopropanesulfonyl)-3-methylpiperazine, the isoquinoline sulfonyl group may enhance aromatic stacking interactions in kinase binding pockets. However, the cyclopropane sulfonyl group could offer metabolic stability advantages due to reduced susceptibility to oxidative metabolism .
1-(3-Chlorophenyl)-4-(4-methylbenzenesulfonyl)piperazine
  • Structure : Piperazine with a 4-methylbenzenesulfonyl group at position 1 and a 3-chlorobenzyl substituent at position 4.
  • Comparison : The 3-methylpiperazine in the target compound may improve selectivity over 4-substituted analogues, as seen in PAK4 inhibitors where stereochemistry (S vs. R) significantly impacts potency .

Methyl-Substituted Piperazines

(S)-3-Methylpiperazine Derivatives in PAK4 Inhibition
  • Structure : (S)-configured 3-methylpiperazine linked to a tricyclic core.
  • Activity : Exhibits PAK4 inhibition (Kᵢ = 10.2 nM, IC₅₀ = 18.3 nM), with 14-fold higher potency than the (R)-isomer. The methyl group optimizes steric interactions in the ATP-binding pocket .
  • Comparison: The 3-methyl group in this compound may similarly enhance selectivity for kinase targets, though its sulfonyl group could alter binding kinetics compared to non-sulfonylated analogues.
4-Methylpiperazine in PLpro Inhibitors
  • Activity : In COVID-19 PLpro inhibitors, 4-methylpiperazine derivatives (e.g., compound 2) show superior activity (IC₅₀ < 0.015 μM) compared to 2- or 3-methylpiperazine analogues. The 3-methyl position disrupts critical salt bridges with the enzyme active site .
  • Comparison : This suggests that this compound may be less effective in PLpro inhibition but could excel in other targets where 3-methyl steric effects are beneficial (e.g., PAK4).

Piperazines in Osteogenesis and Anti-Cancer Activity

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine Dihydrochloride (Compound 1-5)
  • Activity: Promotes osteogenesis in mesenchymal stem cells (MSCs) by enhancing ALP/von Kossa staining, comparable to leflunomide .
Talmapimod (SCIO-469)
  • Structure : Incorporates 3-methylpiperazine to reduce metabolism of an adjacent benzyl group.
  • Activity : Kinase inhibitor with improved metabolic stability .
  • Comparison : The cyclopropanesulfonyl group may further enhance stability by resisting enzymatic degradation, a hypothesis supported by the success of sulfonamides in kinase inhibitor design .

Data Tables

Research Findings and Trends

  • Stereochemistry Matters : The (S)-configuration of 3-methylpiperazine in PAK4 inhibitors confers 14-fold higher potency than the (R)-isomer, emphasizing the need for chiral synthesis in drug development .
  • Position-Specific Effects : 3-Methylpiperazine enhances kinase selectivity (PAK4, PI3Kδ) but reduces PLpro inhibition efficacy compared to 4-methyl analogues .
  • Sulfonyl Group Utility: Sulfonamide piperazines improve solubility and target engagement, though bulkier groups (e.g., isoquinoline) may compromise metabolic stability .

Biological Activity

1-(Cyclopropanesulfonyl)-3-methylpiperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings from diverse sources.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C8H14N2O2S
  • CAS Number: 1604335-79-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes, potentially affecting pathways related to cell proliferation and survival.
  • Receptor Modulation: It may interact with receptors that influence cellular signaling pathways, leading to various biological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest that it possesses antimicrobial effects against various bacterial strains.
  • Anticancer Activity: The compound has shown potential in inhibiting cancer cell growth in vitro.

Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated that the compound disrupted bacterial cell membranes, leading to significant antimicrobial activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

In a separate study, derivatives of piperazine compounds, including this compound, were tested for cytotoxicity against various cancer cell lines. The results are summarized below:

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-7 (Breast)25.4Induction of apoptosis
HeLa (Cervical)30.2Cell cycle arrest
A549 (Lung)28.7Inhibition of proliferation

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameBiological ActivityUnique Features
Tert-butyl (1,3-dioxoisoindolin-2-yl)propyl(isopropyl)carbamateModerate anticancerContains dioxoisoindoline scaffold
Piperazine sulfonamide derivativesAntimicrobial and anticancerSulfonamide group enhances activity
Diarylpyrimidine derivativesPotent anti-HIVDesigned to improve potency against resistant strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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